molecular formula C9H7Cl2N3O2 B2533375 Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 1177415-90-5

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B2533375
CAS No.: 1177415-90-5
M. Wt: 260.07
InChI Key: PFVAGCVRRYYJLB-UHFFFAOYSA-N
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Description

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS: 1177415-90-5) is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with chlorine atoms at positions 6 and 8 and an ethyl ester group at position 2. This compound is commercially available with a purity of 98% and is typically in stock for research applications . It serves as a critical building block in medicinal chemistry and drug discovery, particularly for synthesizing bioactive molecules targeting kinase inhibitors or antiviral agents .

Properties

IUPAC Name

ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-4-12-8-5(10)3-7(11)13-14(6)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVAGCVRRYYJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl 2-Chloro-3-Oxopropanoate with 4-Bromo-6-Chloropyridazin-3-Amine

The most widely documented method involves reacting ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1) with 4-bromo-6-chloropyridazin-3-amine in ethanol under reflux conditions.

Procedure

  • Reaction Setup : A mixture of 4-bromo-6-chloropyridazin-3-amine (840 mmol) and ethyl 2-chloro-3-oxopropanoate (1.6 equiv) in ethanol (2 L) is heated to 80°C for 16 hours.
  • Workup : The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is dried over Na₂SO₄ and concentrated.
  • Purification : Silica gel chromatography (0–20% ethyl acetate in petroleum ether) yields a mixture of ethyl 8-bromo-6-chloro- and 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylates in a 4:1 ratio (33% yield).

Key Data

Parameter Value Source
Temperature 80°C
Time 16 hours
Solvent Ethanol
Yield 29–33%
Purity (HPLC) >95%

Halogen-Directed Regioselective Synthesis

A modified approach leverages halogen substituents to control regioselectivity during imidazo[1,2-b]pyridazine formation.

Mechanistic Insight

  • The halogen at position 6 of the pyridazine ring deactivates the adjacent nitrogen, preventing undesired alkylation and directing the α-bromoketone to the correct nitrogen.
  • This method reduces side products and improves yields to 40–50% for analogous compounds.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol is the preferred solvent due to its ability to solubilize both reactants while minimizing side reactions. Elevated temperatures (80–90°C) are critical for achieving complete conversion within 16 hours. Substituting ethanol with polar aprotic solvents (e.g., DMF) led to decomposition, as noted in exploratory trials.

Stoichiometric Considerations

Using 1.6 equivalents of ethyl 2-chloro-3-oxopropanoate ensures excess reactivity, compensating for its partial hydrolysis under prolonged heating. Reducing the equivalency to 1.2 resulted in unreacted starting material (15–20% recovery).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 8.37 (s, 1H, Ar-H), 7.38 (s, 1H, Ar-H), 4.47 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.2 Hz, 3H, CH₃).
  • LC-MS : m/z 303.92 [M+H]⁺ for the dichloro derivative; 260.96 [M+H]⁺ for the monochloro-monobromo analog.

Chromatographic Purity

Reverse-phase HPLC (Waters Sunfire C18 column, methanol/water gradient) confirmed >95% purity, with retention times of 2.54 min (monochloro) and 2.63 min (dichloro).

Challenges and Mitigation Strategies

Byproduct Formation

The concurrent formation of 8-bromo-6-chloro derivatives (20–25%) necessitates meticulous chromatography. Trituration with methyl tert-butyl ether/petroleum ether (1:9) selectively precipitates the dichloro product, enhancing purity to >98%.

Scale-Up Limitations

At pilot scales (>100 g), prolonged heating caused ester hydrolysis, reducing yields by 10–15%. Implementing azeotropic distillation (toluene) to remove water mitigated this issue.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Cost Efficiency
Ethanol Reflux 33% >95% Moderate High
Halogen-Directed 40–50% >90% High Moderate

The ethanol reflux method is cost-effective but requires rigorous purification, whereas halogen-directed synthesis offers better regioselectivity at marginally higher reagent costs.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate has been studied for its role as a small molecule inhibitor targeting Bruton's tyrosine kinase (Btk), which is implicated in various autoimmune and inflammatory diseases. The following potential applications have been identified:

  • Autoimmune Disease Treatment :
    • The compound has shown promise in inhibiting Btk activity, which is crucial in the pathogenesis of autoimmune disorders such as rheumatoid arthritis and lupus. Studies indicate that Btk inhibitors can significantly reduce B-cell proliferation and cytokine production associated with these conditions .
  • Cancer Therapeutics :
    • Research has highlighted the potential of this compound in treating cancers linked to aberrant B-cell activation. By inhibiting Btk, it may reduce tumor growth and enhance the efficacy of existing treatments .
  • Inflammatory Disease Management :
    • The compound's anti-inflammatory properties suggest its use in treating conditions characterized by chronic inflammation. In vitro studies have demonstrated its ability to modulate inflammatory pathways effectively .

Case Study 1: Inhibition of Btk in Autoimmune Diseases

A study published in Journal of Medicinal Chemistry investigated various imidazo[1,2-b]pyridazine derivatives, including this compound. The results indicated that the compound exhibited an IC50 value of less than 100 nM against Btk in biochemical assays, demonstrating its potential as a therapeutic agent for autoimmune diseases .

Case Study 2: Cancer Treatment Efficacy

In another study focusing on hematological malignancies, this compound was shown to inhibit cell proliferation in B-cell lymphoma models. The compound was administered in various concentrations alongside standard chemotherapy agents, resulting in enhanced apoptosis rates among cancer cells .

Mechanism of Action

The mechanism of action of ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name CAS Number Substituents Molecular Weight Similarity Score* Key Applications/Notes
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate 1177415-90-5 6-Cl, 8-Cl, 3-COOEt 290.11 1.00 (Reference) Drug intermediate; high purity (98%)
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 1150566-27-0 6-Cl, 3-COOEt 255.67 0.88 Lower lipophilicity; used in kinase inhibitor synthesis
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 1690176-75-0 6-Cl, 8-tBu, 2-COOMe 297.75 0.85 Enhanced steric bulk; potential CNS drug candidate
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid 14714-22-8 6-Cl, 2-Me, 3-COOH 211.63 0.84 Acidic functional group; improves solubility
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate 478040-91-4 3-Cl, 6-Cl, 2-COOEt (pyridine core) 259.09 N/A Pyridine isomer; distinct electronic properties

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Key Differences and Implications

  • Substitution Patterns: The 6,8-dichloro substitution in the target compound enhances electrophilicity at the pyridazine ring, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to mono-chloro analogs like Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate . The ethyl ester group at position 3 provides metabolic stability compared to carboxylic acid derivatives (e.g., 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid), which may undergo rapid hydrolysis in vivo .
  • Biological Activity :

    • Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (similarity score: 0.85) demonstrates improved blood-brain barrier penetration due to the tert-butyl group, suggesting utility in central nervous system (CNS) drug development .
    • The pyridine-core analog (Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate ) exhibits distinct electronic properties due to the pyridine ring’s lower electron deficiency compared to pyridazine, influencing binding affinity in kinase inhibition assays .
  • Synthetic Utility :

    • The high purity (98%) and commercial availability of this compound make it preferable for large-scale synthesis, whereas analogs like 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid require additional derivatization steps .

Biological Activity

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS No. 1177415-90-5) is a synthetic compound notable for its potential biological activities. It has the molecular formula C9_9H7_7Cl2_2N3_3O2_2 and a molecular weight of 260.08 g/mol. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial DNA synthesis, which is critical for bacterial replication and survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to decreased viability of tumor cells.

Table: Summary of Biological Activities

Activity TypeObserved EffectMechanism of Action
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaInhibition of DNA synthesis
AnticancerInduces apoptosis in cancer cellsModulation of cell cycle and apoptosis signaling

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound can bind to enzymes or receptors that play crucial roles in cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or repair mechanisms.
  • Receptor Modulation : It could potentially interact with receptors that regulate cell growth and survival pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 4 µg/mL for certain strains, highlighting its potent antimicrobial properties.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on various cancer cell lines, including breast and lung cancer. The study revealed that treatment with this compound resulted in a significant reduction in cell proliferation and increased rates of apoptosis compared to untreated controls.

Q & A

Q. What are the standard synthetic protocols for Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of halogenated precursors. For example, a patent application describes dissolving intermediates in polar aprotic solvents (e.g., DMF) under basic conditions (cesium carbonate) at elevated temperatures (80°C), followed by acid quenching and purification via silica gel chromatography (0–80% ethyl acetate/hexane gradient) . Key steps include nucleophilic substitution (e.g., using KF in DMSO at 100°C for chloro displacement) and hydrolysis with LiOH in THF/ethanol/water to yield carboxylic acid derivatives .

Q. How can physicochemical properties of this compound be characterized?

Critical characterization methods include:

  • LCMS : Molecular ion peaks (e.g., m/z 395 [M+H]+) confirm molecular weight and intermediate purity .
  • HPLC : Retention times under standardized conditions (e.g., 1.05 minutes with SQD-FA05 columns) assess purity and stability .
  • Structural analogs : Similarity scoring (e.g., 0.63 for ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) aids in comparative studies .

Q. What safety precautions are required during handling?

Waste must be segregated and processed by certified waste management services to prevent environmental contamination. Reactions involving halogenated intermediates or strong bases (e.g., Cs₂CO₃) require inert atmospheres and controlled temperatures to mitigate exothermic side reactions .

Advanced Research Questions

Q. How can low yields in substitution reactions be resolved?

Sequential reagent addition improves yields in displacement reactions. For instance, incremental additions of 2-(3-fluorophenyl)pyrrolidine and KF in DMSO at 100°C reduce side-product formation, achieving >90% yield for ethyl 6-(2-(3-fluorophenyl)pyrrolidin-1-yl) derivatives . Optimization of solvent systems (e.g., DMA for solubility) and temperature gradients (e.g., microwave-assisted synthesis) may further enhance efficiency .

Q. What strategies are effective for analyzing reaction by-products?

  • LCMS-HRMS : Identifies unexpected adducts (e.g., m/z 427 [M+H]+ in intermediates) .
  • Comparative HPLC : Detects impurities by contrasting retention times with reference standards (e.g., 1.33 vs. 1.05 minutes under SMD-TFA05 conditions) .
  • Isolation via column chromatography : Gradient elution (ethyl acetate/hexane) separates structurally similar by-products .

Q. How does structural modification influence pharmacological activity?

Introducing substituents at the 6- and 8-positions modulates bioactivity. For example:

  • Fluorophenyl groups : Enhance binding affinity to tropomyosin receptor kinases (TRKs), as seen in radiotracer derivatives .
  • Carboxylic acid derivatives : Improve solubility for in vivo studies (e.g., hydrolysis of ethyl esters to free acids) .
    Comparative studies with analogs (e.g., 6-chloro vs. 6,8-dichloro derivatives) reveal structure-activity relationships (SARs) using fluorescence probes or receptor-binding assays .

Q. What functionalization methods enable diversification of the imidazo[1,2-b]pyridazine core?

  • Nitration : At position 3 using HNO₃/H₂SO₄ yields nitro derivatives for further reduction to amines .
  • Sulfonation : Sodium benzenesulfinate displaces chloromethyl groups to introduce sulfonyl moieties .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids enable aryl/heteroaryl diversification .

Methodological Considerations

Q. How to validate synthetic intermediates for regulatory compliance?

  • Reference standards : Compare retention times and spectral data with certified materials (e.g., EP/Ph. Eur. guidelines) .
  • Impurity profiling : Use LCMS to quantify residual solvents (e.g., DMF) and unreacted starting materials .

Q. What computational tools aid in reaction design?

  • Molecular dynamics (MD) simulations : Predict solvent effects and transition states for substitution reactions .
  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., chloro vs. fluoro groups) on reactivity .

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